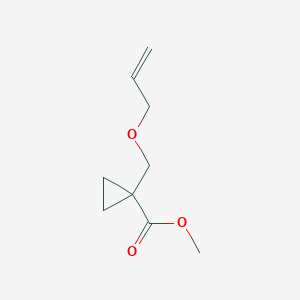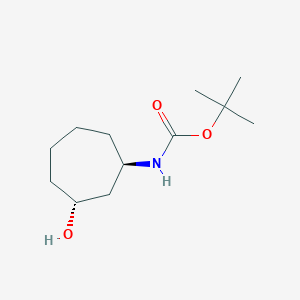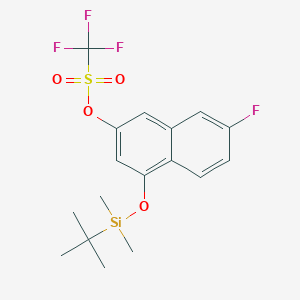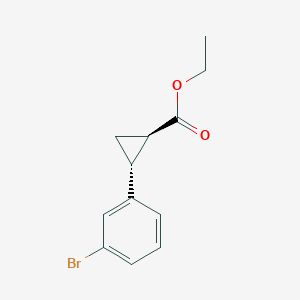
(3-Bromomethyl-cyclobutyl)-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Bromomethyl-cyclobutyl)-methanol: is an organic compound with the molecular formula C6H11BrO . It is a colorless liquid that is used in various chemical reactions and research applications. The compound is characterized by a cyclobutyl ring with a bromomethyl group and a methanol group attached to it.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromomethyl-cyclobutyl)-methanol typically involves the bromination of cyclobutylmethanol. One common method is to react cyclobutylmethanol with hydrobromic acid (HBr) in the presence of a catalyst such as sulfuric acid (H2SO4). The reaction is carried out under controlled temperature conditions to ensure the selective bromination of the methylene group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: (3-Bromomethyl-cyclobutyl)-methanol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide ions (OH-), amines (NH2), or thiols (SH).
Oxidation Reactions: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction Reactions: The compound can be reduced to form cyclobutylmethanol by removing the bromine atom.
Common Reagents and Conditions:
Substitution Reactions: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation Reactions: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction Reactions: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed:
Substitution Reactions: Cyclobutylmethanol derivatives with different functional groups.
Oxidation Reactions: Cyclobutylcarboxylic acid or cyclobutylaldehyde.
Reduction Reactions: Cyclobutylmethanol.
Applications De Recherche Scientifique
Chemistry: (3-Bromomethyl-cyclobutyl)-methanol is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of cyclobutyl-containing molecules for pharmaceutical and agrochemical applications.
Biology: The compound is used in biochemical studies to investigate the effects of cyclobutyl derivatives on biological systems. It serves as a model compound for studying the metabolism and toxicity of brominated organic compounds.
Medicine: In medicinal chemistry, this compound is explored for its potential as a building block for drug development. Its unique structure allows for the design of novel therapeutic agents with improved efficacy and safety profiles.
Industry: The compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and reagents for industrial processes.
Mécanisme D'action
The mechanism of action of (3-Bromomethyl-cyclobutyl)-methanol involves its interaction with various molecular targets. The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. The methanol group can participate in hydrogen bonding and other intermolecular interactions, influencing the compound’s reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Cyclobutylmethanol: Lacks the bromine atom, making it less reactive in substitution reactions.
(3-Chloromethyl-cyclobutyl)-methanol: Similar structure but with a chlorine atom instead of bromine, resulting in different reactivity and properties.
Cyclobutylcarbinol: Similar structure but with a hydroxyl group instead of a bromomethyl group, affecting its chemical behavior.
Uniqueness: (3-Bromomethyl-cyclobutyl)-methanol is unique due to the presence of both a bromomethyl group and a methanol group on the cyclobutyl ring. This combination of functional groups imparts distinct reactivity and versatility in chemical synthesis and research applications.
Propriétés
IUPAC Name |
[3-(bromomethyl)cyclobutyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO/c7-3-5-1-6(2-5)4-8/h5-6,8H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBXSBKKVKVQIAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1CBr)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Oxabicyclo[3.2.1]octan-6-ol](/img/structure/B8184838.png)








![rel-(3aR,4R,6aS)-Hexahydro-cyclopenta[c]furan-4-ol](/img/structure/B8184906.png)



